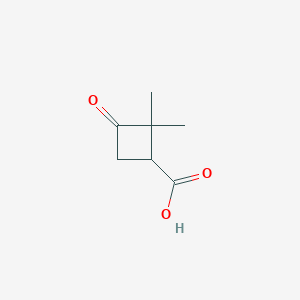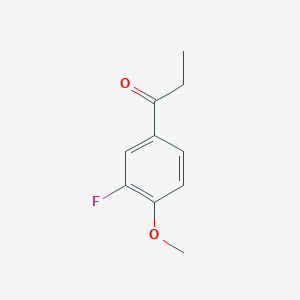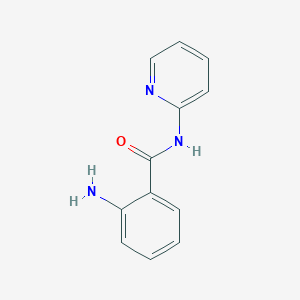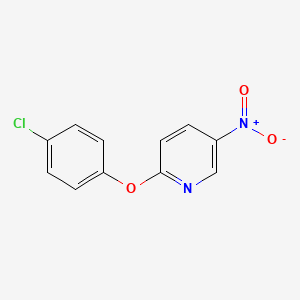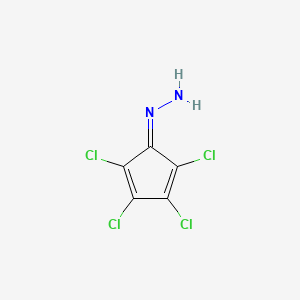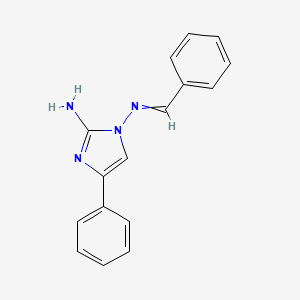
3-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine
描述
“3-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine” is a compound that has been used in the synthesis of organometallic η6-arene ruthenium (II) complexes . The compound is part of the pyrazolyl–pyridazine ligands .
Synthesis Analysis
The compound has been synthesized as part of the process of creating organometallic η6-arene ruthenium (II) complexes . These complexes have common “three-legged piano-stool” pseudo-octahedral structures known for half-sandwich complexes .Molecular Structure Analysis
The molecular formula of “3-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine” is C9H9ClN4 . The average mass is 208.648 Da and the monoisotopic mass is 208.051575 Da .Chemical Reactions Analysis
The compound has been used in the synthesis of organometallic η6-arene ruthenium (II) complexes . These complexes interact moderately with CT-DNA and their binding constants are in the order of 10^4 M^−1 . They also bind to glutathione forming GSH-adducts through S coordination by replacement of a halide .Physical And Chemical Properties Analysis
The compound is part of the pyrazolyl–pyridazine ligands . The ruthenium (II) complexes with this compound have good solvolysis stability .科学研究应用
Cancer Research and Chemotherapy
This compound has been utilized in the synthesis of mononuclear η6-arene ruthenium(II) complexes which show promise in cancer treatment . These complexes exhibit moderate activity against MCF-7 breast cancer cells , indicating potential as chemotherapeutic agents. They interact with DNA and glutathione, suggesting mechanisms that could be exploited in targeted cancer therapies .
DNA Interaction Studies
The interaction of these ruthenium complexes with calf thymus DNA (CT-DNA) has been studied using UV–Visible absorption and fluorescence spectroscopies . This research is crucial for understanding how drugs interact at the molecular level with DNA, which is vital for the development of new pharmaceuticals.
Bioinorganic Chemistry
In bioinorganic chemistry, the compound forms complexes that have been shown to bind to glutathione , forming GSH-adducts through S coordination . This property is significant for studying the interaction of metal complexes with biological molecules and for designing drugs that can modulate such interactions.
Organometallic Chemistry
The compound is involved in the creation of “three-legged piano-stool” pseudo-octahedral structures known for half-sandwich complexes . These structures are important in organometallic chemistry, where they are used to explore reactivity patterns and catalysis.
Electrochemical Studies
The electrochemical behavior of these ruthenium complexes has been analyzed, showing a one electron-transfer quasi-reversible process . This is relevant for applications in electrochemistry and for the design of electrochemical sensors.
Pharmacological Applications
The pyrazole moiety, part of the compound’s structure, is frequently used as a scaffold in the synthesis of bioactive chemicals . It has a wide range of applications in medicinal chemistry and drug discovery, particularly due to its presence in compounds that exhibit various pharmacological functions.
作用机制
Target of Action
It has been used in proteomics research , suggesting that it may interact with proteins or other biological macromolecules.
Mode of Action
It has been found to form complexes with ruthenium (ii), which interact moderately with calf thymus dna (ct-dna) and bind to glutathione forming gsh-adducts . This suggests that the compound may interact with DNA and other cellular components, potentially influencing cellular functions.
Result of Action
Some ruthenium (ii) complexes containing this compound showed some activity against the mcf-7 breast cancer cells .
Action Environment
The stability of its ruthenium (ii) complexes in pbs buffer or dmso over 24 hours has been confirmed .
未来方向
属性
IUPAC Name |
3-chloro-6-(3,5-dimethylpyrazol-1-yl)pyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN4/c1-6-5-7(2)14(13-6)9-4-3-8(10)11-12-9/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVXSFTFBSBIDMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NN=C(C=C2)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70313457 | |
| Record name | 3-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70313457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine | |
CAS RN |
29334-67-6 | |
| Record name | 3-Chloro-6-(3,5-dimethylpyrazol-1-yl)pyridazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29334-67-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 270405 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029334676 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 29334-67-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=270405 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70313457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: What is the molecular structure of 3-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine and how does this structure influence its crystal formation?
A1: 3-Chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine consists of a pyridazine ring linked to a 3,5-dimethyl-1H-pyrazole ring through a single bond. The molecule is largely planar, with a small dihedral angle of 6.25° between the two rings []. This planarity contributes to the formation of π-π interactions between adjacent pyridazine rings in the crystal lattice, with a centroid-to-centroid distance of 3.5904 Å [].
Q2: Has 3-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine been investigated for any biological applications?
A2: Yes, research indicates that derivatives of 3-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine exhibit promising plant growth stimulant properties []. Specifically, both fused and non-fused heterocyclic systems derived from this compound have demonstrated significant plant growth stimulation activity, exceeding 70% of the activity observed with heteroauxin in some cases []. This suggests potential applications in agriculture for enhancing crop yields.
Q3: What are the advantages of using microwave-assisted synthesis for creating derivatives of 3-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine?
A3: Microwave-assisted synthesis offers several advantages compared to conventional methods for synthesizing derivatives of 3-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine []. These advantages include:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![n-[4-(Acetylamino)phenyl]glycine](/img/structure/B1296016.png)
![[1,2,4]Triazolo[1,5-a]pyridin-8-amine](/img/structure/B1296019.png)
![8-Oxabicyclo[3.2.1]octane-3-carboxylic acid](/img/structure/B1296020.png)

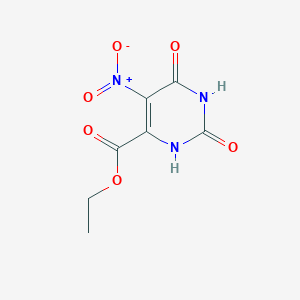
![1,4-Bis[methoxy(diphenyl)methyl]benzene](/img/structure/B1296025.png)
![[(1H-benzimidazol-2-ylmethyl)thio]acetic acid](/img/structure/B1296026.png)
